molecular formula C8H10Cl2N2 B13901894 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride

2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride

Cat. No.: B13901894
M. Wt: 205.08 g/mol
InChI Key: NIRRNBUKZIUAHQ-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine hydrochloride (referred to as "the compound" hereafter) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core. It is structurally related to RP 48497, a photodegradation product of eszopiclone, a non-benzodiazepine sedative-hypnotic used in insomnia treatment . The synthesis of this compound involves reduction, chlorination, and recyclization of intermediates derived from eszopiclone precursors, such as 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one. Structural confirmation relies on ¹H-NMR and mass spectrometry (MS) data, emphasizing its importance in pharmaceutical quality control to monitor degradation pathways during eszopiclone production .

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

2-chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride

InChI

InChI=1S/C8H9ClN2.ClH/c1-11-4-6-2-3-8(9)10-7(6)5-11;/h2-3H,4-5H2,1H3;1H

InChI Key

NIRRNBUKZIUAHQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)N=C(C=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine typically involves multi-step sequences that include:

  • Construction of the pyrrolo[3,4-b]pyridine bicyclic ring system.
  • Introduction of the 2-chloro substituent.
  • Installation of the 6-methyl substituent.
  • Partial hydrogenation or dihydro functionalization at positions 5 and 7.
  • Conversion to the hydrochloride salt to improve stability and handling.

Key Synthetic Routes

Chlorination of 2-oxo-5-methyl-5,6-dihalopiperidine Precursors

According to European patent EP0121320A1, a related approach involves chlorinating a 2-oxo-5-methyl-5,6-dihalopiperidine intermediate in a high boiling solvent such as trichlorobenzene, using a chlorinating agent like phosphorus oxychloride (POCl3) or phosgene at elevated temperatures (80–130°C). This step yields 2-chloro-5-methylpyridine derivatives, which can serve as intermediates for further elaboration into fused bicyclic systems including pyrrolo[3,4-b]pyridine cores.

This method is notable for:

  • Using a stoichiometric excess of chlorinating agent (up to 70% excess).
  • Operating under controlled temperature to optimize chlorination.
  • Providing intermediates suitable for subsequent ring closure or functionalization.
Construction of Pyrrolo[3,4-b]pyridine Core via Cyclization

The bicyclic pyrrolo[3,4-b]pyridine nucleus can be formed by cyclization reactions involving substituted pyridine and pyrrole precursors or via condensation reactions involving amino and keto functionalities. Although direct synthetic details for the exact compound are sparse, analogous syntheses of related dihydropyrrolo[3,4-b]pyridine derivatives involve:

  • Nucleophilic displacement reactions.
  • Base-catalyzed cyclizations.
  • Use of sodium sulfide to generate thiol intermediates in situ for ring closure (as seen in related tetrahydrothieno[3,2-c]pyridine systems).
Formation of Hydrochloride Salt

The hydrochloride salt is typically formed by treating the free base compound with hydrochloric acid in an appropriate solvent, which improves the compound’s crystalline properties and stability for isolation and handling.

Data Table Summarizing Preparation Conditions

Step Starting Material / Intermediate Reagents / Catalysts Conditions Outcome / Notes
1 2-oxo-5-methyl-5,6-dihalopiperidine Phosphorus oxychloride (POCl3) or phosgene 80–130°C, trichlorobenzene solvent Chlorination to 2-chloro-5-methylpyridine intermediate
2 2-chloro-5-methylpyridine intermediate Various cyclization agents Base catalysis, sodium sulfide for thiol generation (in situ) Formation of pyrrolo[3,4-b]pyridine ring via nucleophilic displacement and condensation
3 Methyl-substituted precursors Alkyl bromides or methylating agents Controlled alkylation or substitution Introduction of 6-methyl substituent
4 Free base pyrrolo[3,4-b]pyridine derivative HCl (hydrochloric acid) Room temperature or mild heating Formation of hydrochloride salt for isolation and stability

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry and Drug Development 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine hydrochloride is primarily used in medicinal chemistry and drug development.
  • Neurological Pathways It has been studied for its biological activities, especially concerning its effects on neurological pathways. It functions as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is important in cognitive function and neuroprotection, suggesting uses in treating conditions such as Alzheimer's disease and schizophrenia.
  • Anti-inflammatory Properties Studies have shown that this compound possesses anti-inflammatory properties, making it a candidate for research into inflammatory diseases.

Chemical Reactivity

The chemical reactivity of 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine hydrochloride is attributed to the presence of electron-rich nitrogen atoms and halogen substituents. Typical reactions may include:

  • Nucleophilic Substitution Reactions at the chlorine atom allow for the introduction of various functional groups.
  • N-Alkylation Reactions at the nitrogen atoms enable the addition of alkyl groups, modifying its pharmacokinetic properties.
  • Cyclization Reactions The compound can participate in cyclization reactions to form more complex structures with enhanced biological activity.

These reactions are essential for modifying the compound's structure to optimize its therapeutic potential.

Interaction Studies

Interaction studies involving 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine hydrochloride have focused on its binding affinity and efficacy at various receptors:

  • M4 Muscarinic Acetylcholine Receptor It acts as an allosteric modulator.
  • Anti-inflammatory targets It demonstrates effectiveness in reducing inflammation.

These studies are crucial for understanding how this compound might be used therapeutically.

Structural Analogues

Several compounds share structural similarities with 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine hydrochloride:

Compound NameStructure TypeKey Features
6-Methyl-5H-pyrrolo[3,4-b]pyridinePyrrolo-pyridineLacks chlorine; studied for similar biological activities
5-Methyl-3-(trifluoromethyl)pyridin-2(1H)-onePyridinoneExhibits potent activity against fibroblast growth factor receptors
2-Amino-3-chloropyridineChlorinated pyridineKnown for antimicrobial properties

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The compound’s structural analogs fall into three categories:

Pyrrolo[3,4-b]pyridine Derivatives

Imidazo[1,5-a]pyridine Derivatives

Pyrazolo[3,4-b]pyridine Derivatives

Table 1: Key Structural and Functional Differences
Compound Class Core Structure Substituents/Modifications Synthesis Method Key Applications/Properties References
Pyrrolo[3,4-b]pyridine (Target) Pyrrolo fused to pyridine 2-Cl, 6-CH₃, 5,7-dihydro Reduction, chlorination, recyclization Photodegradant; quality control marker
Imidazo[1,5-a]pyridine Imidazole fused to pyridine Varied (e.g., nitro, carbanion adducts) Carbanion addition, nitro group removal Precursor for tricyclic compounds
Pyrazolo[3,4-b]pyridine Pyrazole fused to pyridine Diverse (patent-specific substituents) Unspecified (patent focus) Autoimmune disease therapeutics

Pharmacological and Industrial Relevance

  • Target Compound : Primarily a degradation marker, it lacks direct therapeutic use but is vital for ensuring eszopiclone stability .
  • Pyrazolo Derivatives : Recent patents highlight their role in modulating immune responses, demonstrating how heterocyclic modifications redirect biological activity .

Stability and Functional Group Impact

  • The 2-chloro and 6-methyl groups in the target compound enhance steric hindrance and lipophilicity compared to hydroxyl- or nitro-substituted pyrrolo analogs. This likely reduces photoreactivity, aligning with its role as a stable degradation product .

Biological Activity

2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H10ClN2
  • Molecular Weight : 168.62 g/mol
  • CAS Number : 2940962-76-3

The compound features a pyrrolo[3,4-b]pyridine core structure, which is known for its diverse biological activities.

The biological activity of 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorine atom enhances its reactivity and allows for further functionalization, potentially increasing its efficacy in biological applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors to modulate signaling pathways related to various physiological processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it exhibits both antibacterial and antifungal activities.

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranged from 4.69 to 22.9 µM and 8.33 to 23.15 µM, respectively .
  • Antifungal Activity : It has also demonstrated antifungal effects against strains such as Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
MicroorganismMIC (µM)
Staphylococcus aureus4.69 - 22.9
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. Preliminary results suggest that while it exhibits significant antimicrobial activity, it maintains a favorable safety margin in human cell lines.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A comprehensive study evaluated the antibacterial and antifungal effects of various pyrrolo derivatives, including 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride. The findings indicated that halogenated compounds exhibited enhanced bioactivity compared to their non-halogenated counterparts .
  • Mechanistic Insights :
    Further investigations into the mechanism revealed that the compound's interaction with bacterial cell membranes may disrupt their integrity, leading to cell lysis and death .
  • Comparative Analysis :
    A comparative analysis with similar compounds showed that those lacking the chlorine substituent had reduced reactivity and biological activity, underscoring the importance of this functional group in enhancing efficacy .

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